Dithiourazol

描述

Dithiourazol (CAS 5650-03-3) is a sulfur-containing heterocyclic compound, commercially available for research purposes . The compound’s nomenclature implies the presence of a thiazole or thiadiazole core with thiourea-like substituents, though exact structural details require further validation .

属性

IUPAC Name |

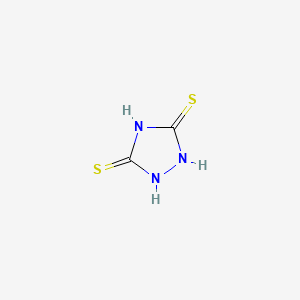

1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENVTYBQKCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873520 | |

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-03-3 | |

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Dithiourazol can be synthesized through several methods. One efficient method involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst such as meglumine. This reaction is typically carried out under mild conditions in an aqueous medium, resulting in high yields of the desired product . Another method involves the use of acidic ionic liquids as catalysts, which facilitate the reaction between aldehydes and thiosemicarbazide at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and green solvents, such as water, is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high efficiency and yield, making the process economically viable for large-scale production .

化学反应分析

Types of Reactions

Dithiourazol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithione moiety to dithiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like chloroacetic acid and α-bromo ketones are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiols.

Substitution: 4-aryl-1,2,4-triazole-3,5-bis(sulfides) and 1-(aminomethyl)-4-aryl-1,2,4-triazolidine-3,5-dithiones.

科学研究应用

Dithiourazol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Industry: Utilized in the development of new materials and coordination chemistry research.

作用机制

The mechanism of action of Dithiourazol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

相似化合物的比较

Structural and Functional Comparison with Analogous Heterocycles

Thiazolidinone Derivatives ()

Compounds such as 6m, 6n, and 6o in feature thioxothiazolidin-4-one cores fused with quinazolinone or benzodioxolyl groups. These derivatives exhibit:

- Structural similarity: A sulfur-rich thiazolidinone ring, akin to the presumed structure of Dithiourazol.

- Functional divergence : The presence of acetamide and arylidene substituents in 6m–6o enhances their bioactivity, particularly in targeting enzymes or receptors, whereas this compound’s applications remain unexplored .

Table 1: Comparison of Thiazolidinone Derivatives and this compound

Benzimidazole Derivatives ()

Compounds like 4d–4f and 5b–j in incorporate benzimidazole cores with halogen or nitro substituents. These compounds are synthesized under controlled conditions (e.g., reflux in ethanol) and characterized via NMR and MS. Key distinctions include:

- Electronic effects : Bromo- and nitro-substituted benzimidazoles exhibit altered reactivity and stability compared to this compound’s simpler structure.

Thiadiazole Analogues ()

1,3,4-Thiadiazoles are five-membered heterocycles with dual sulfur and nitrogen atoms, renowned for antimicrobial, anti-inflammatory, and antitumor activities . If this compound is a thiadiazole derivative, its comparison might highlight:

- Structural parallels : Shared sulfur-nitrogen motifs.

- Functional gaps: Thiadiazoles like 2-amino-5-(ethylthio)-1,3,4-thiadiazole () show documented bioactivity, whereas this compound lacks such data .

Table 2: Thiadiazole vs. This compound

Oxadiazole Compounds ()

Oxadiazoles, such as 1,3,4-oxadiazole rings in energetic materials (), differ from this compound in:

Imidazolethiol Derivatives ()

4,5-Diphenyl-2-imidazolethiol () shares a sulfur-containing heterocycle but diverges in:

- Functional groups : Thiol (-SH) vs. thiourea-like groups in this compound.

- Synthesis : Imidazolethiols require multi-step alkylation/thiolation, contrasting with this compound’s commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。